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Compound of Interest

Compound Name: Boc-NH-SS-OpNC

Cat. No.: B6292174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the hetero-bifunctional, self-immolative

linker, Boc-NH-SS-OpNC (2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-

nitrophenylcarbonate), in the controlled release of therapeutics. This linker is a key component

in the design of advanced drug delivery systems that respond to the physiological reducing

environment of the intracellular space, offering a promising strategy for targeted cancer therapy

and other applications where selective payload release is paramount.

Introduction: The Role of Reductive Cleavage in
Drug Delivery
The efficacy of many therapeutics is often limited by their systemic toxicity and lack of

specificity for the target site. Prodrug strategies, wherein a therapeutic agent is temporarily

inactivated by a chemical linker, offer a powerful approach to overcome these limitations. A

particularly elegant approach involves the use of linkers that are stable in the bloodstream but

are rapidly cleaved within the target cells, triggering the release of the active drug.

The significant concentration gradient of glutathione (GSH) between the extracellular

(micromolar) and intracellular (millimolar) environments provides a robust physiological trigger

for such controlled release. Disulfide bonds are readily cleaved in the presence of high

concentrations of GSH, making them ideal components for smart drug delivery systems. The

Boc-NH-SS-OpNC linker leverages this principle, incorporating a disulfide bond that acts as a
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trigger for a self-immolative cascade, leading to the traceless release of the conjugated

therapeutic.

Mechanism of Action: A Glutathione-Triggered
Cascade
The Boc-NH-SS-OpNC linker facilitates a multi-step release mechanism initiated by the

cleavage of its disulfide bond within the reducing environment of the cell.

Signaling Pathway for Drug Release:

Caption: Glutathione-mediated cleavage of the disulfide bond in Boc-NH-SS-OpNC initiates a

self-immolative cascade, leading to the release of the active therapeutic inside the cell.

Upon cellular uptake, the high intracellular concentration of glutathione reduces the disulfide

bond in the linker, generating a free thiol. This thiol then undergoes a rapid intramolecular

cyclization, forming a stable five-membered ring and liberating an unstable intermediate. This

intermediate subsequently undergoes a 1,6-elimination (self-immolation) to release the active

therapeutic agent, carbon dioxide, and a stable byproduct. The Boc protecting group on the

amine serves to prevent premature reactions during synthesis and conjugation.

Quantitative Data on Drug Release
The following table summarizes key quantitative data from studies utilizing disulfide-linked, self-

immolative linkers for the controlled release of therapeutics, demonstrating the glutathione-

dependent nature of the release.
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Therapeutic
Agent

Delivery
System

Glutathione
(GSH)
Concentrati
on

Time
Cumulative
Release (%)

Reference

Paclitaxel
PTX-GSSG-

PEG Micelles
5 mg/mL 120 h 72.1 [1]

Paclitaxel
HA/TPE-CS-

SS-PTX NPs
10 mM 24 h 80.35 [2]

Gemcitabine

PEG-SS-

FCy7/PEG-

SS-GEM

Micelles

10 mM 24 h 93.1 [3]

Doxorubicin

&

Camptothecin

mPEG-b-

PCPT/DOX

Nanoparticles

10 mM 24 h ~83 (CPT)

Paclitaxel
Polymer-drug

conjugate

with reducing

agent
60 h ~72

Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in

the synthesis of the linker, conjugation to a therapeutic, and the in vitro evaluation of its

controlled release profile.

Synthesis of Boc-NH-SS-OpNC
The synthesis of 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-

nitrophenylcarbonate involves a multi-step process. The following is a representative protocol

based on established chemical principles for the synthesis of similar compounds.

Workflow for the Synthesis of Boc-NH-SS-OpNC:

Caption: A multi-step synthesis route to produce the Boc-NH-SS-OpNC linker.
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Materials:

Cystamine dihydrochloride

Di-tert-butyl dicarbonate (Boc)₂O

Triethylamine (TEA)

Methanol (MeOH)

Dichloromethane (DCM)

Sodium borohydride (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP)

p-Nitrophenyl chloroformate

Sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Mono-Boc Protection of Cystamine:

Dissolve cystamine dihydrochloride in methanol.

Cool the solution to 0°C in an ice bath.

Add triethylamine dropwise to neutralize the hydrochloride salt and deprotonate one of the

amino groups.

Slowly add a solution of di-tert-butyl dicarbonate in methanol.

Allow the reaction to warm to room temperature and stir overnight.
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Remove the solvent under reduced pressure.

Purify the resulting mono-Boc-cystamine by silica gel column chromatography.

Selective Reduction of the Disulfide Bond:

Dissolve the purified mono-Boc-cystamine in a suitable solvent (e.g., a mixture of

methanol and water).

Slowly add a reducing agent such as sodium borohydride or TCEP at 0°C to cleave the

disulfide bond, yielding the corresponding thiol.

Monitor the reaction by TLC until the starting material is consumed.

Carefully quench the reaction and extract the product into an organic solvent.

Reaction with p-Nitrophenyl Chloroformate:

Dissolve the obtained thiol in anhydrous dichloromethane under an inert atmosphere (e.g.,

nitrogen or argon).

Cool the solution to 0°C.

Add a base, such as triethylamine, to deprotonate the thiol.

Slowly add a solution of p-nitrophenyl chloroformate in dichloromethane.

Stir the reaction at 0°C for several hours and then allow it to warm to room temperature.

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the final product, Boc-NH-SS-OpNC, by silica gel column chromatography.

Conjugation of a Therapeutic to Boc-NH-SS-OpNC
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The p-nitrophenyl carbonate group of Boc-NH-SS-OpNC is highly reactive towards

nucleophiles, particularly amines and hydroxyl groups present on therapeutic molecules.

Workflow for Drug Conjugation:

Caption: The process of conjugating a therapeutic agent to the Boc-NH-SS-OpNC linker.

Materials:

Therapeutic agent with a free amine or hydroxyl group

Boc-NH-SS-OpNC

Anhydrous aprotic solvent (e.g., DMF or DMSO)

Base (e.g., triethylamine or diisopropylethylamine - DIPEA)

High-performance liquid chromatography (HPLC) for purification

Procedure:

Dissolve the therapeutic agent in the anhydrous solvent.

Add the base to the solution.

Add a solution of Boc-NH-SS-OpNC in the same solvent dropwise to the reaction mixture.

Stir the reaction at room temperature under an inert atmosphere until completion (monitored

by TLC or HPLC).

Remove the solvent under reduced pressure.

Purify the resulting prodrug conjugate by preparative HPLC.

Characterize the final product by mass spectrometry and NMR to confirm its identity and

purity.

In Vitro Drug Release Assay
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This assay is designed to quantify the release of the therapeutic agent from the prodrug in the

presence of glutathione, simulating the intracellular reducing environment.

Workflow for In Vitro Drug Release Assay:

Caption: A standard procedure for evaluating the glutathione-triggered release of a therapeutic

from its prodrug form.

Materials:

Purified prodrug

Phosphate-buffered saline (PBS), pH 7.4

Glutathione (GSH)

Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

Incubator shaker

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO) and then dilute it

into PBS to the desired final concentration.

Prepare two sets of release media:

Control: PBS (pH 7.4)

Test: PBS (pH 7.4) containing a physiologically relevant concentration of GSH (e.g., 10

mM).

Transfer a known volume of the prodrug solution into a dialysis bag.

Place the sealed dialysis bag into a larger container with a known volume of the release

medium (either control or test).
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Incubate the setup at 37°C with gentle shaking.

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot

of the release medium from the external solution.

Replace the withdrawn volume with fresh release medium to maintain sink conditions.

Analyze the collected aliquots using a validated HPLC or UV-Vis method to determine the

concentration of the released therapeutic agent.

Calculate the cumulative percentage of drug released at each time point.

Plot the cumulative release (%) versus time to generate the drug release profile.

Conclusion
The Boc-NH-SS-OpNC linker represents a valuable tool for the development of sophisticated,

stimulus-responsive drug delivery systems. Its glutathione-sensitive disulfide bond, coupled

with a self-immolative release mechanism, enables the targeted delivery and controlled release

of therapeutics within the intracellular environment. The experimental protocols outlined in this

guide provide a framework for the synthesis, conjugation, and evaluation of prodrugs

incorporating this linker. The quantitative data from various studies underscore the potential of

this approach to enhance the therapeutic index of a wide range of drugs by minimizing off-

target effects and maximizing efficacy at the site of action. Further research and development

in this area hold great promise for advancing the field of targeted drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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